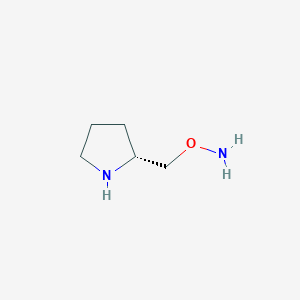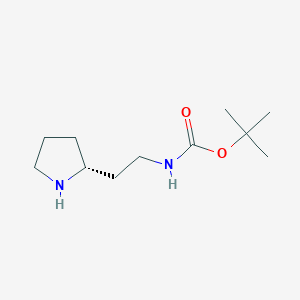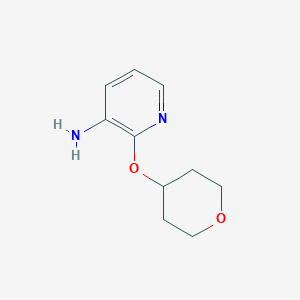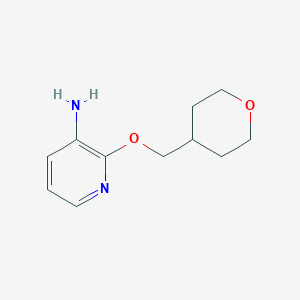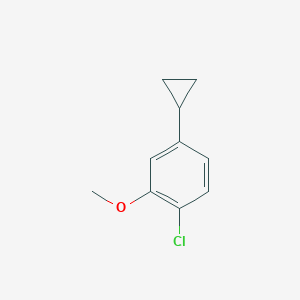
1-Chloro-4-cyclopropyl-2-methoxybenzene
Vue d'ensemble
Description
1-Chloro-4-cyclopropyl-2-methoxybenzene (1-C4CM) is a synthetic compound belonging to the family of benzene derivatives. It is an aromatic compound with a unique structure consisting of a cyclopropyl ring and a methoxy group. 1-C4CM has a wide range of applications in scientific research, including its use as a synthetic intermediate in organic synthesis, as a reagent in pharmaceutical synthesis, and as a catalyst in biochemical reactions.
Applications De Recherche Scientifique
Environmental Impacts
1-Chloro-4-cyclopropyl-2-methoxybenzene has been researched in the context of environmental science. For example, a study focused on the electrochemical reduction of a similar compound, methyl triclosan, which is considered an environmental pollutant. The research explored the direct reduction of this compound at glassy carbon electrodes, shedding light on the electrochemical behaviors of such pollutants (Peverly et al., 2014).
Agricultural and Food Science
The compound's derivatives have been found in agricultural products like grains. A study identified more than 20 volatile methoxybenzene compounds, including derivatives of 1-Chloro-4-cyclopropyl-2-methoxybenzene, in grains with off-odors, linking them to specific smells and potentially affecting grain quality (Seitz & Ram, 2000).
Chemical Synthesis and Kinetics
The kinetics of reactions involving similar methoxybenzene compounds have been a subject of study. Research on the synthesis and kinetics of dichloro-methoxybenzenes from trichlorobenzene and sodium methoxide provides insight into the behavior of these compounds under different conditions, which could be relevant for understanding the behavior of 1-Chloro-4-cyclopropyl-2-methoxybenzene (Wang et al., 2010).
Environmental Chemistry
Studies on the electrochemical reduction of pesticides similar to 1-Chloro-4-cyclopropyl-2-methoxybenzene, such as methoxychlor, contribute to understanding the environmental fate and degradation processes of these compounds. This research can inform environmental remediation strategies and the assessment of environmental risks (McGuire et al., 2016).
Propriétés
IUPAC Name |
1-chloro-4-cyclopropyl-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-12-10-6-8(7-2-3-7)4-5-9(10)11/h4-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXMMZUJIFUNFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-cyclopropyl-2-methoxybenzene | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

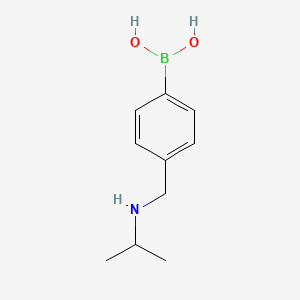
![3-(Carboxymethyl)-2-methylthieno[2,3-d]thiazol-3-ium bromide](/img/structure/B1393965.png)
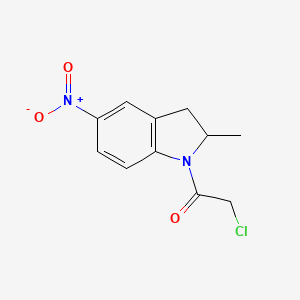
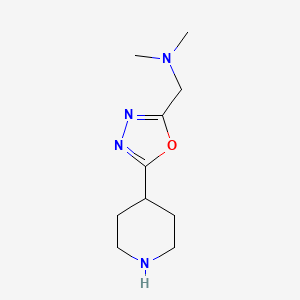
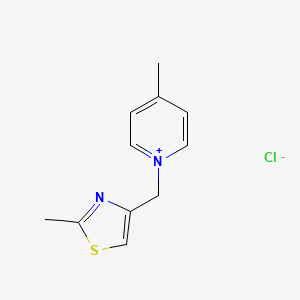
![N-Methyl-N-[4-(morpholin-4-ylmethyl)benzyl]amine](/img/structure/B1393976.png)
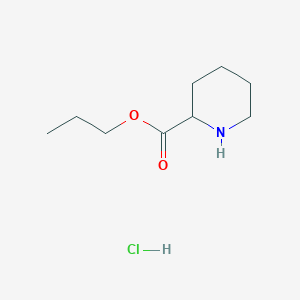
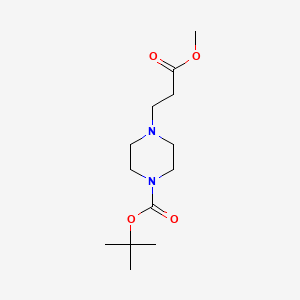
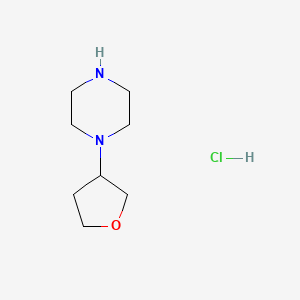
![9H-fluoren-9-ylmethyl N-[(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-yl]carbamate](/img/structure/B1393982.png)
